![molecular formula C13H14FNOS B6629898 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B6629898.png)
2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile
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Overview
Description
2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile, also known as FMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FMT is a member of the benzonitrile family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is not fully understood. However, it is believed to act by binding to the active site of enzymes and proteins, thereby inhibiting their activity. 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been shown to have a high binding affinity for certain enzymes and proteins, which may contribute to its potent inhibitory activity.
Biochemical and Physiological Effects:
2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins involved in inflammation and cancer, which may contribute to its anti-inflammatory and anti-cancer properties. 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has also been shown to have a positive effect on glucose metabolism, which may make it a potential treatment option for diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile for lab experiments is its high potency and selectivity. It has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, which makes it a useful tool for studying their function. However, one of the limitations of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile. One potential area of research is the development of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile-based drugs for the treatment of inflammation and cancer. Another potential area of research is the study of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile's effects on other enzymes and proteins involved in various biological processes. Additionally, the development of more efficient synthesis methods for 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile may make it more accessible for use in lab experiments.
Synthesis Methods
The synthesis of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile involves the reaction of 2-fluoro-5-nitrobenzonitrile with 2-methyloxolane-3-thiol in the presence of a base catalyst. This reaction results in the formation of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile as a white solid with a yield of approximately 60%. The purity of 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile can be increased using recrystallization techniques.
Scientific Research Applications
2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, including proteases, kinases, and phosphodiesterases. 2-Fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile has also been shown to have anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
2-fluoro-5-[(2-methyloxolan-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNOS/c1-9-13(4-5-16-9)17-8-10-2-3-12(14)11(6-10)7-15/h2-3,6,9,13H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKJISGIQYFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)SCC2=CC(=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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